LP99 is classified as an epigenetic probe due to its role in inhibiting protein interactions related to chromatin dynamics. It is primarily utilized in research focused on cancer biology and inflammation, particularly in studies examining the regulation of pro-inflammatory cytokines . The compound’s development was guided by structure-based drug design principles, leveraging biophysical methods to optimize its efficacy and selectivity.
The synthesis of LP99 involves a complex series of chemical reactions that include a nitro-Mannich reaction followed by lactamization. The synthetic route emphasizes controlling reaction conditions to achieve high yields and purity. Key steps in the synthesis process typically include:
LP99 features a complex molecular architecture characterized by multiple functional groups, including a sulfonamide group, which is essential for its biological activity. The molecular formula is CHClNOS, with a molecular weight of approximately 516.05 g/mol.
LP99 exhibits specific reactivity patterns that are instrumental in its function as an inhibitor. Notably:
The mechanism of action for LP99 involves several key processes:
LP99 possesses several notable physical and chemical properties:
These properties make LP99 suitable for various laboratory applications.
LP99 serves as a valuable tool in multiple areas of scientific research:
Bromodomains (BRDs) are evolutionarily conserved protein modules that function as "epigenetic readers," specifically recognizing ε-N-acetylated lysine (KAc) residues on histone tails and other nuclear proteins. This recognition is fundamental to their role in regulating gene transcription, chromatin remodeling, and cellular signaling pathways. The human proteome encodes 61 bromodomains across 46 proteins, categorized into eight subfamilies based on sequence and structural homology [6] [10]. Structurally, bromodomains adopt a conserved left-handed four-helix bundle (αZ, αA, αB, αC) interconnected by ZA and BC loops, which form the acetyl-lysine binding pocket. A conserved asparagine residue within this pocket is critical for hydrogen bonding with the acetyl group of modified lysines, while adjacent hydrophobic regions (e.g., the "WPF shelf" in BET proteins) contribute to ligand specificity [5] [10]. Non-canonical bromodomains (e.g., ASH1L, BRWD1/3) lack this asparagine and exhibit divergent functions [10].
Table 1: Classification of Human Bromodomain Subfamilies
Subfamily | Key Proteins | Bromodomains per Protein | Canonical KAc Binding |
---|---|---|---|
I | BRD2, BRD3, BRD4, BRDT | 2 | Yes |
II | CREBBP, EP300 | 1 | Yes |
III | BRD7, BRD9 | 1 | Yes |
IV | ATAD2, ATAD2B | 1 | Yes |
V | BAZ1A, BAZ1B, BAZ2A/B | 2 | Yes |
VI | SMARCA2, SMARCA4 | 1 | Yes |
VII | TAF1, TAF1L | 2 | Yes |
VIII | ASH1L, BRWD1/3 | 1–2 | No (non-canonical) |
BRD7 and BRD9 are paralogous proteins sharing 72% sequence identity in their bromodomains but residing in distinct chromatin remodeling complexes with opposing biological roles. BRD9 is an essential, non-redundant subunit of the ncBAF (non-canonical BAF) complex, which governs nucleosome positioning and gene activation. It recruits ncBAF to acetylated histones (e.g., H3K27ac), facilitating the expression of proliferation-associated genes like MYC and SOX2 [5] [8]. In contrast, BRD7 integrates into the PBAF (Polybromo-associated BAF) complex, where it often acts as a tumor suppressor by repressing oncogenic pathways (e.g., PI3K/AKT) and promoting differentiation [5] [8]. Dysregulation of BRD9 is implicated in several cancers:
Table 2: Functional Contrast Between BRD7 and BRD9
Feature | BRD9 | BRD7 |
---|---|---|
Chromatin Complex | ncBAF | PBAF |
Cellular Role | Oncogenic co-factor | Tumor suppressor |
Key Interactions | BAF subunits (GLTSCR1/1L, SS18) | PBAF subunits (PBRM1, ARID2) |
Cancer Link | AML, synovial sarcoma, rhabdoid tumors | Colorectal/NPC tumor suppression |
Differentiation Role | Inhibits AML differentiation | Promotes oligodendrocyte/spermatogenesis |
LP99 (CAS 1808951-93-0) is a quinolone-fused lactam identified in 2015 as the first potent and selective chemical probe targeting both BRD7 and BRD9 bromodomains. Its discovery leveraged fragment-based design and enantioselective organocatalytic synthesis to achieve nanomolar affinity (Kd = 99 nM for BRD9; Kd = 909 nM for BRD7). LP99 exhibits >100-fold selectivity over BRD4 and other bromodomains, validated against a panel of 48 human BRDs [4] [7] [9]. Key characteristics include:
Table 3: LP99 Selectivity and Potency Profile
Parameter | Value | Assay Method |
---|---|---|
BRD9 Kd | 99 nM | Isothermal Titration Calorimetry |
BRD7 Kd | 909 nM | Isothermal Titration Calorimetry |
BRD4 Selectivity | >100-fold | Differential Scanning Fluorimetry |
Cellular IC₅₀ (BRET) | 5.1–6.2 μM | NanoBRET (HEK293) |
IL-6 Inhibition (THP-1) | <10 μM | ELISA |
Off-targets (48 BRDs) | None (at 10 μM) | DSF Panel |
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